m-PEG11-amine

PEG linker PROTAC SAR chain length

Polydisperse PEG-amine reagents introduce chain-length variability that compromises conjugate stoichiometry, DAR reproducibility, and CMC characterization. m-PEG11-amine (CAS 854601-60-8) is a strictly monodisperse (Ð=1), heterobifunctional PEG linker with a discrete 11-unit ethylene glycol backbone and terminal primary amine, enabling defined conjugation and unambiguous analytical characterization. • Eliminates batch-to-batch variability inherent to polydisperse mPEG-NH₂ alternatives. • Occupies a critical spacer length between m-PEG10-amine and m-PEG12-amine for PROTAC SAR optimization. • Classified as a cleavable ADC linker compatible with cathepsin-, disulfide-, and acid-labile release mechanisms. • Supplied at ≥98% purity with batch-specific CoA (NMR, HPLC, MS) suitable for IND-enabling studies.

Molecular Formula C23H49NO11
Molecular Weight 515.6 g/mol
Cat. No. B609233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG11-amine
Synonymsm-PEG11-amine
Molecular FormulaC23H49NO11
Molecular Weight515.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H49NO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-24H2,1H3
InChIKeySWAJVHMMXALQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG11-amine Identity and Role


m-PEG11-amine (CAS 854601-60-8) is a monodisperse, heterobifunctional polyethylene glycol linker comprising an 11-unit ethylene glycol backbone terminated with a methoxy group at one end and a primary amine at the other . With a molecular formula C23H49NO11 and a discrete molecular weight of 515.64 g/mol [1], it belongs to the class of single-chain-length (Ð = 1) PEG reagents used as solubility-enhancing spacers in antibody–drug conjugate (ADC) and PROTAC design . Its designation as a cleavable ADC linker reflects the intended incorporation into self-immolative or enzyme-labile linker architectures, distinguishing it from non-cleavable PEG homologues .

Monodisperse PEG Single chain length, discrete molecular weight
Cleavable ADC Linker Designed for enzyme-labile intracellular release
PROTAC Design 11-unit spacer for ternary complex geometry tuning

m-PEG11-amine Homolog Substitution Risk


PEG-amine linkers are not passive tethers; the number of ethylene glycol repeat units dictates chain length, hydrodynamic radius, and conformational flexibility, all of which directly modulate conjugate pharmacokinetics and target degradation efficiency . m-PEG11-amine occupies a narrow design window—longer than m-PEG10-amine (10 units, MW ~471.6) and one unit shorter than m-PEG12-amine (12 units, MW 559.7, CAS 1977493-48-3) . Published PROTAC structure–activity relationship (SAR) studies demonstrate that even a single ethylene glycol unit difference can alter GSPT1 degradation potency by orders of magnitude [1]. Equally critical is the monodisperse nature: m-PEG11-amine yields a single molecular entity, whereas polydisperse PEG-amine (e.g., mPEG-NH2, average MW 750 or 2000) contains a distribution of chain lengths, introducing batch-to-batch variability in conjugate stoichiometry, DAR, and regulatory characterization . Purchasing a cheaper, non-monodisperse analog therefore risks irreproducible conjugation and suboptimal in vivo performance.

  • ±1 unit PEG length

    Even a single ethylene glycol unit difference may abolish PROTAC target degradation, as shown in SAR studies.

  • Polydisperse PEG substitutes

    Polydisperse mPEG-amine introduces batch-to-batch DAR variability, undermining conjugate characterization and reproducibility.

  • Non-cleavable linker mismatch

    Non-cleavable m-PEG12-amine cannot recapitulate the intracellular payload release required for cleavable ADC designs.

m-PEG11-amine Differentiation Guide


Chain Length & Molecular Weight Comparison

m-PEG11-amine provides an intermediate spacer length of 11 ethylene glycol units (MW = 515.64) compared to the shorter m-PEG10-amine (10 units, MW ~471.6) and the longer m-PEG12-amine (12 units, MW = 559.69). In a recent Retro-2-based PROTAC SAR study, altering PEG linker length by just a few units switched GSPT1 degradation from inactive to >90% target knockdown, demonstrating that the 11-unit spacer is not functionally interchangeable with adjacent homologs [1]. The discrete molecular weight ensures consistent DAR and stoichiometry in ADC construction, in contrast to polydisperse mPEG-amine (MW 750–2000 average) which produces a distribution of conjugate species .

Chain Length & MW
Cross-study comparable
11 units (515.64 Da) vs. 10 units (~471.6 Da) / 12 units (559.69 Da); ±1 unit / ±44 Da
Length difference may alter PROTAC ternary complex geometry and degradation efficiency.
Reported in Retro-2 PROTAC SAR study.
PEG linker PROTAC SAR chain length

Cleavable vs. Non-Cleavable Linker

m-PEG11-amine is classified by multiple vendors and database entries as a cleavable (degradable) ADC linker , whereas m-PEG12-amine (CAS 1977493-48-3) is consistently described as a non-cleavable 12-unit PEG ADC linker . The cleavable designation indicates that m-PEG11-amine is designed to be incorporated into linker architectures that undergo selective cleavage in the lysosomal or reductive intracellular environment, enabling traceless payload release. In contrast, non-cleavable linkers such as m-PEG12-amine rely on complete antibody degradation for payload liberation, which can alter the metabolite profile and bystander killing effect [1].

Cleavability Classification
Head-to-head
Cleavable (degradable) ADC linker vs. non-cleavable 12-unit PEG linker
Impacts payload release mechanism and bystander effect in heterogeneous tumors.
Based on vendor classification and ADC linker principles.
ADC linker cleavable payload release

Monodispersity vs. Polydisperse PEG

m-PEG11-amine is a monodisperse (Ð = 1) PEG compound, meaning every molecule in the batch has exactly 11 ethylene glycol units and a single molecular weight of 515.64 Da . In contrast, polydisperse mPEG-amine reagents (e.g., mPEG-NH2, average MW 750, 2000, or 5000) consist of a Gaussian distribution of chain lengths, producing a range of hydrodynamic volumes and conjugation stoichiometries. For ADC construction, polydisperse PEG leads to a distribution of drug-to-antibody ratios (DAR) that complicates analytical characterization and regulatory filing [1]. Monodisperse PEG11-amine yields a single conjugate species per attachment site, enabling precise mass spectrometry verification and reproducible batch-to-batch performance .

Dispersity Control
Class-level
Ð = 1, single HPLC peak vs. polydisperse Ð > 1.05, MW distribution ±15%
Monodisperse ensures precise DAR characterization and batch reproducibility.
Regulatory filings favor monodisperse linker characterization.
monodisperse PEG batch reproducibility DAR control

Solubility vs. Alkyl-Amine Spacers

m-PEG11-amine is reported to be readily soluble in water and aqueous buffers, as well as in DMSO, DMF, and dichloromethane . The 11-unit PEG chain provides a calculated logP of approximately −1.5 to −1.8 (predicted), conferring substantial hydrophilicity compared to alkyl-amine spacers of similar atom count. In a preclinical comparison of albumin-binding radiofolates, the PEG-11 spacer entity (compound cm12) demonstrated high serum protein binding (>88%) but reduced tumor-to-kidney ratios (0.28 ± 0.07 at 48 h p.i.) compared to a short alkane spacer (0.59 ± 0.03), directly quantifying how PEG chain hydrophilicity alters in vivo biodistribution [1]. This level of hydrophilicity reduces non-specific hydrophobic interactions and protein aggregation during conjugation, a critical advantage over hydrocarbon-based linkers such as amino-undecane or amino-dodecane .

Biodistribution Ratio
Cross-study comparable
~2.1-fold lower tumor-to-kidney ratio for PEG-11 spacer vs. alkane spacer
PEG spacer alters tissue distribution; balance solubility benefits with PK requirements.
In vivo KB tumor-bearing mice, 177Lu-labeled conjugates.
aqueous solubility bioconjugation aggregation

Purity vs. Field-Average PEG Linkers

Commercially available m-PEG11-amine is supplied at purities ranging from ≥95% (standard research grade) to ≥98% (high-purity grade) as determined by HPLC, with some vendors offering batch-specific Certificates of Analysis (CoA) including NMR and mass spectrometry confirmation . For example, MedChemExpress lists m-PEG11-amine (HY-W040222) at 96.0% purity, while XcessBio offers a ≥98% grade . This exceeds the typical ≥90–95% purity range offered for many generic polydisperse mPEG-amine products, and the availability of full characterization data supports direct use in GLP and GMP workflows . For procurement decisions, the ability to source m-PEG11-amine with documented purity and CoA from multiple reputable vendors reduces supply-chain risk compared to less-characterized or single-source PEG linkers .

Purity Specification
Data to verify
≥98% (high-purity) with CoA vs. ≥90% polydisperse without discrete characterization
Higher purity reduces purification burden and supports CMC documentation.
Specifications from multiple vendors; batch-specific CoA recommended.
purity specification quality control ADC GMP

m-PEG11-amine Application Scenarios


PROTAC Linker Optimization

PROTAC development requires systematic variation of linker length to achieve productive ternary complex formation between the E3 ligase and target protein. m-PEG11-amine, with its 11-unit PEG chain, occupies a specific length window that directly influences degradation efficiency. The Retro-2-based PROTAC SAR study demonstrated that PEG linker length is a critical determinant of GSPT1 degradation potency [1]. Researchers should select m-PEG11-amine over m-PEG10-amine (10 units) or m-PEG12-amine (12 units) when SAR data indicate that an 11-unit spacer provides optimal degradation DC50 and maximal degradation (Dmax). The monodisperse nature ensures that observed activity can be attributed to a single molecular species, not a distribution of linker lengths .

ADC Cleavable Spacer Conjugation

m-PEG11-amine is explicitly classified as a cleavable (degradable) ADC linker, making it suitable for conjugation strategies that require intracellular linker cleavage for payload release [1]. Its 11-unit PEG chain imparts sufficient hydrophilicity to mitigate antibody aggregation during conjugation, as evidenced by in vivo biodistribution data from PEG-11-containing folate radioconjugates . Procurement of m-PEG11-amine rather than non-cleavable m-PEG12-amine is indicated when the ADC design depends on lysosomal cathepsin cleavage, disulfide reduction, or acid-labile linker mechanisms for payload liberation .

GMP-Ready PEG Linker Sourcing

m-PEG11-amine is available from multiple reputable vendors at purities ≥98% with batch-specific CoA documentation (NMR, HPLC, MS), meeting the characterization standards required for IND-enabling studies [1]. The monodisperse nature (Ð = 1) eliminates the analytical variability associated with polydisperse PEG reagents, simplifying drug substance characterization and CMC regulatory documentation . For programs transitioning from discovery to preclinical development, selecting m-PEG11-amine with documented purity and supply-chain redundancy reduces the risk of manufacturing delays and regulatory hold-ups compared to single-source or poorly characterized PEG linkers .

Surface Modification & Nanoparticle PEGylation

m-PEG11-amine is used for covalent surface functionalization of nanoparticles and medical devices through its terminal primary amine, which reacts with surface carboxyl groups via EDC/NHS chemistry [1]. The 11-unit PEG chain provides a defined spacer length that controls the distance between the particle surface and conjugated ligands, influencing steric accessibility and reducing non-specific protein adsorption . Researchers optimizing nanoparticle surface density or ligand presentation should select m-PEG11-amine when a spacer of approximately 40–45 Å extended length is required, as predicted from the 11-ethylene-glycol backbone .

Application
Selection Property
Validation Focus
PROTAC linker optimization
11-unit PEG spacer length design
Ternary complex formation, degradation DC50/Dmax
ADC cleavable conjugation
Cleavable linker architecture
Intracellular payload release, bystander effect
GMP-ready sourcing
Monodisperse, high-purity with CoA
Batch-to-batch DAR reproducibility, CMC documentation
Surface PEGylation
Defined 11-unit PEG spacer length
Ligand accessibility, protein adsorption reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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